3-(Methylsulfonyl)phenol
Overview
Description
3-(Methylsulfonyl)phenol is an organic compound with the molecular formula C7H8O3S. It is characterized by a phenol group substituted with a methylsulfonyl group at the third position. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Methylsulfonyl)phenol involves the reaction of 1-Methoxy-3-(methylsulfonyl)benzene with aqueous hydrobromic acid and acetic acid. The mixture is heated under reflux for 24 hours, followed by purification through column chromatography.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of halogenated or nitro-substituted phenols.
Scientific Research Applications
3-(Methylsulfonyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.
Biology: The methylsulfonyl group can mimic phosphate groups, making it useful in studying enzyme interactions.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)phenol involves its interaction with molecular targets through its phenol and methylsulfonyl groups. The phenol group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions, including mimicking phosphate groups in biological systems. These interactions can affect enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
4-(Methylsulfonyl)phenol: Similar structure but with the methylsulfonyl group at the fourth position.
2-(Methylsulfonyl)phenol: Similar structure but with the methylsulfonyl group at the second position.
3-Methylsulfonylbenzoic acid: Contains a carboxylic acid group instead of a phenol group.
Uniqueness: 3-(Methylsulfonyl)phenol is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The position of the methylsulfonyl group at the third position allows for distinct chemical behavior compared to its isomers .
Properties
IUPAC Name |
3-methylsulfonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXZRGNTXHLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348453 | |
Record name | 3-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14763-61-2 | |
Record name | 3-(Methylsulfonyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14763-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methanesulfonylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 2-methoxy-5-methyl-3-(methylsulfonyl)phenol in the Aspergillus sydowii study?
A1: The research paper primarily focuses on new derivatives of sydowic acid, a compound family with known biological activities. The identification of 2-methoxy-5-methyl-3-(methylsulfonyl)phenol [] is presented as a novel sulfonyl metabolite isolated alongside the sydowic acid derivatives. While the study doesn't delve deeply into this specific compound's properties, its discovery contributes to the understanding of the metabolic pathways and chemical diversity within Aspergillus sydowii. This finding may spark further research into its potential biological activities and roles within the fungus.
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